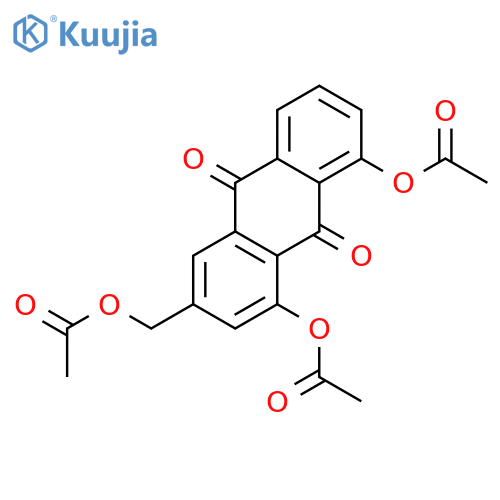Cas no 25395-11-3 (Triacetyl Aloe-emodin (Impurity A))

25395-11-3 structure
商品名:Triacetyl Aloe-emodin (Impurity A)
Triacetyl Aloe-emodin (Impurity A) 化学的及び物理的性質
名前と識別子
-
- 9,10-Anthracenedione, 1,8-bis(acetyloxy)-3-[(acetyloxy)methyl]-
- Triacetyl Aloe-emodin (Impurity A)
- (4,5-diacetyloxy-9,10-dioxoanthracen-2-yl)methyl acetate
- Triacetyl Aloe-emodi
- 1,8-BIS(ACETYLOXY)-3-[(ACETYLOXY)METHYL]-9,10-ANTHRACENEDIONE
- 1,8-Diacetoxy-3-acetoxymethyl-anthrachinon
- 1,8-diacetoxy-3-acetoxymethyl-anthraquinone
- Aloe-emodin Impurity A
- aloe-emodin triacetate
- Aloeemodin-triacetat
- Tris-O-acetyl-aloe-emodin
- 3-(Acetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyldiacetate
- 3-(Acetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate
- 1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione;1,8-Dihydroxy-3-(hydroxymethyl)anthraquinone Triacetate; Aloe-emodin Impurity A;
- 25395-11-3
- SCHEMBL8929967
- AKOS030240359
- DTXSID50403188
- CS-0464946
- CHEMBL42431
- 3-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate
- HY-W353602
- J-015980
- Aleoe-emodin triacetate
- [4,5-BIS(ACETYLOXY)-9,10-DIOXOANTHRACEN-2-YL]METHYL ACETATE
-
- インチ: InChI=1S/C21H16O8/c1-10(22)27-9-13-7-15-19(17(8-13)29-12(3)24)21(26)18-14(20(15)25)5-4-6-16(18)28-11(2)23/h4-8H,9H2,1-3H3
- InChIKey: XWXLCJZCCDHZGN-UHFFFAOYSA-N
- ほほえんだ: CC(=O)OCC1=CC2=C(C(=C1)OC(=O)C)C(=O)C3=C(C2=O)C=CC=C3OC(=O)C
計算された属性
- せいみつぶんしりょう: 396.08500
- どういたいしつりょう: 396.08451746g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 29
- 回転可能化学結合数: 7
- 複雑さ: 714
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 113Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- 密度みつど: 1.380
- ゆうかいてん: 175-177 ºC
- ふってん: 579.7°C at 760 mmHg
- フラッシュポイント: 254.1°C
- 屈折率: 1.593
- PSA: 113.04000
- LogP: 2.37570
Triacetyl Aloe-emodin (Impurity A) セキュリティ情報
Triacetyl Aloe-emodin (Impurity A) 税関データ
- 税関コード:2915390090
- 税関データ:
中国税関コード:
2915390090概要:
2915390090.その他の酢酸エステル。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2915390090。酢酸のエステル。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国関税:5.5%. General tariff:30.0%
Triacetyl Aloe-emodin (Impurity A) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T734000-50mg |
Triacetyl Aloe-emodin (Impurity A) |
25395-11-3 | 50mg |
$951.00 | 2023-05-17 | ||
| Biosynth | IT28380-10 mg |
Triacetyl aloe-emodin (impurity A) |
25395-11-3 | 10mg |
$462.00 | 2023-01-04 | ||
| TRC | T734000-25mg |
Triacetyl Aloe-emodin (Impurity A) |
25395-11-3 | 25mg |
$ 523.00 | 2023-09-05 | ||
| LKT Labs | T6833-100 mg |
Triacetyl Aloe-emodin (Impurity A) |
25395-11-3 | ≥98% | 100MG |
$1,335.60 | 2023-07-10 | |
| Biosynth | IT28380-1 mg |
Triacetyl aloe-emodin (impurity A) |
25395-11-3 | 1mg |
$115.50 | 2023-01-04 | ||
| Biosynth | IT28380-2 mg |
Triacetyl aloe-emodin (impurity A) |
25395-11-3 | 2mg |
$173.26 | 2023-01-04 | ||
| A2B Chem LLC | AD20014-20mg |
1,8-BIS(ACETYLOXY)-3-[(ACETYLOXY)METHYL]-9,10-ANTHRACENEDIONE |
25395-11-3 | 95% | 20mg |
$357.00 | 2024-04-20 | |
| LKT Labs | T6833-10mg |
Triacetyl Aloe-emodin (Impurity A) |
25395-11-3 | ≥98% | 10mg |
$210.00 | 2024-05-21 | |
| LKT Labs | T6833-100mg |
Triacetyl Aloe-emodin (Impurity A) |
25395-11-3 | ≥98% | 100mg |
$995.00 | 2024-05-21 | |
| LKT Labs | T6833-25mg |
Triacetyl Aloe-emodin (Impurity A) |
25395-11-3 | ≥98% | 25mg |
$350.00 | 2024-05-21 |
Triacetyl Aloe-emodin (Impurity A) 関連文献
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
25395-11-3 (Triacetyl Aloe-emodin (Impurity A)) 関連製品
- 875535-35-6(5-Acetyl Rhein)
- 875535-36-7(4-Acetyl Rhein)
- 13739-02-1(Diacerein)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
